Cas no 1298086-29-9 ((2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol)

(2-Chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol is a substituted diphenylmethanol derivative featuring both chloro and iodo functional groups on one aromatic ring and an ethoxy group on the other. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of halogen substituents enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the hydroxyl group offers further functionalization potential. Its well-defined stereochemistry and purity ensure consistent performance in synthetic applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol structure
1298086-29-9 structure
Product Name:(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol
CAS No:1298086-29-9
MF:C15H14ClIO2
MW:388.627935886383
MDL:MFCD28902265
CID:4582231
Update Time:2025-08-05

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol(WX180136)
    • (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanol
    • Dapagliflozin Impurity 74
    • Benzenemethanol, 2-chloro-α-(4-ethoxyphenyl)-5-iodo-
    • (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol
    • MDL: MFCD28902265
    • Inchi: 1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3
    • SMILES: C(C1C=CC(OCC)=CC=1)(C1C=C(I)C=CC=1Cl)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol Pricemore >>

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Additional information on (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol

Comprehensive Overview of (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol (CAS No. 1298086-29-9)

The compound (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol, identified by its CAS No. 1298086-29-9, is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structural features, including the chloro and iodo substituents on the phenyl ring, along with the ethoxy group, make it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its scaffold could serve as a building block for bioactive compounds targeting various diseases.

In recent years, the demand for halogenated aromatic compounds like (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol has surged due to their role in developing small-molecule inhibitors and fluorescence probes. The compound's iodo group, for instance, is pivotal in cross-coupling reactions, a hot topic in synthetic chemistry. This aligns with the growing trend of green chemistry, where researchers seek efficient, sustainable methods to functionalize aromatic systems. Users searching for "iodoaryl compounds in drug design" or "chlorophenyl derivatives applications" will find this compound highly relevant to their queries.

The methanol moiety in (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol further enhances its utility, enabling derivatization into esters or ethers for tailored properties. This adaptability is crucial for high-throughput screening in medicinal chemistry, a frequently searched topic among pharmaceutical professionals. Additionally, the compound's ethoxyphenyl group contributes to its lipophilicity, a key parameter in optimizing drug bioavailability—a recurring concern in ADME studies (Absorption, Distribution, Metabolism, Excretion).

From a commercial perspective, CAS No. 1298086-29-9 is often listed by suppliers specializing in rare chemical intermediates. Its synthesis typically involves Grignard reactions or lithiation-halogen exchange, techniques widely discussed in academic forums and industry blogs. Searches like "synthesis of iodophenyl methanol derivatives" or "ethoxyphenyl building blocks" reflect the compound's niche yet growing market. Analytical data, including HPLC purity and NMR spectra, are critical for quality assurance, addressing another common user concern.

Environmental and regulatory considerations also shape discussions around (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol. While not classified as hazardous, its handling requires standard precautions for halogenated organics. This aligns with broader industry shifts toward safety-by-design principles, a trending search term among EHS (Environment, Health, Safety) professionals. The compound's stability under various pH conditions—a frequent query in "compound storage guidelines"—further underscores its practicality in lab settings.

In conclusion, (2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol (CAS 1298086-29-9) exemplifies the intersection of structural complexity and functional versatility. Its relevance to drug discovery, material science, and catalysis research ensures sustained interest, as evidenced by rising search volumes for related keywords. By addressing both technical specifications and user-driven questions, this overview aims to serve as a authoritative resource for researchers and suppliers alike.

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